molecular formula C9H9NO4 B125681 Benzadox CAS No. 5251-93-4

Benzadox

Cat. No.: B125681
CAS No.: 5251-93-4
M. Wt: 195.17 g/mol
InChI Key: WDRGQGLIUAMOOC-UHFFFAOYSA-N
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Description

Benzadox, also known as (benzamidooxy)acetic acid, is a synthetic compound primarily used as a herbicide. It was developed to control broad-leaved weeds and grasses in sugarbeet crops. Despite its initial promise, this compound has become largely obsolete due to the development of more effective and environmentally friendly alternatives .

Mechanism of Action

Target of Action

Benzadox, also known as (benzamidooxy)acetic acid, primarily targets the enzymes of the C4 photosynthetic pathway in plants . It is a relatively strong inhibitor of alanine aminotransferase , an enzyme that plays a crucial role in nitrogen metabolism and the production of proteins and energy.

Mode of Action

This compound interacts with its targets by inhibiting their activity. In in vitro experiments, it has been shown to inhibit alanine aminotransferase at concentrations of 5mM . Kinetic studies have shown that this compound is a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate .

Biochemical Pathways

The inhibition of alanine aminotransferase by this compound affects the C4 photosynthetic pathway. This pathway is responsible for capturing carbon dioxide in plants and is critical for their growth and survival. In this compound-treated leaves of Panicum miliaceum, a NAD-malic enzyme type C4 species, there was strong inhibition of both alanine and aspartate aminotransferase and of photosynthetic O2 evolution within one hour . This inhibition alters the pool sizes of metabolites in the cycle: the aspartate level was increased two-fold, while the levels of other metabolites such as pyruvate, alanine, oxalacetate, and malate were decreased .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can be affected by its route of administration, absorption, and volume of distribution

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis in C4 plants . By inhibiting key enzymes in the C4 photosynthetic pathway, this compound disrupts the plants’ ability to capture carbon dioxide and produce energy, which can lead to their death. This makes this compound effective as a herbicide, particularly for controlling broad-leaved weeds and grasses in sugarbeet crops .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, its activity has been shown to increase with temperature . Its efficacy decreases if there is rain within 4 hours following application . Therefore, the timing of this compound application in relation to weather conditions can significantly impact its effectiveness as a herbicide.

Biochemical Analysis

Biochemical Properties

Benzadox plays a significant role in biochemical reactions. It is a relatively strong inhibitor of the enzyme alanine aminotransferase in in vitro experiments . This interaction with the enzyme is crucial in understanding the biochemical properties of this compound.

Cellular Effects

The effects of this compound on cells are profound. Under stress conditions, cells respond to this compound by forming more biofilm matrix and endospores . This response indicates that this compound influences cell function significantly.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the activity of alanine aminotransferase, an enzyme involved in amino acid metabolism . This inhibition can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, under stress conditions, the structure of the endospores formed in response to this compound also changes . This change reduces their resistance and makes them more difficult to germinate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits alanine aminotransferase, an enzyme involved in the metabolism of amino acids . This inhibition can affect metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzadox is synthesized through the reaction of benzoyl chloride with hydroxylamine, followed by the reaction with chloroacetic acid. The process involves the following steps:

    Formation of Benzoyl Hydroxylamine: Benzoyl chloride reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form benzoyl hydroxylamine.

    Reaction with Chloroacetic Acid: Benzoyl hydroxylamine is then reacted with chloroacetic acid in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzadox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzamidooxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibitory effects on enzymes involved in the C4 photosynthesis pathway. Its ability to selectively control broad-leaved weeds and grasses in sugarbeet crops also sets it apart from other herbicides. its obsolescence is due to the development of more effective and environmentally friendly alternatives .

Properties

IUPAC Name

2-benzamidooxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGQGLIUAMOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041625
Record name Benzadox
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5251-93-4, 16555-77-4
Record name Benzadox
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Record name Benzadox [ANSI:BSI]
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Record name alpha-Hydroxybenzoylglycine
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Record name Benzadox
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Record name Benzadox
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Record name [(benzoylamino)oxy]acetic acid
Source European Chemicals Agency (ECHA)
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Record name BENZADOX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of benzadox, and how does it impact plants like kochia?

A1: While the precise mechanism of action of this compound is not fully elucidated in the provided research, the studies demonstrate its efficacy as a herbicide, particularly against kochia ([1, 2]). [] indicates that this compound effectively controls kochia in sugarbeets when applied postemergence. The research suggests that this compound interferes with the growth and development of kochia, ultimately leading to plant death. [] hints at this compound's potential to inhibit C4 photosynthesis, a pathway utilized by plants like kochia for carbon fixation. Disrupting this crucial process could explain the observed herbicidal activity.

Q2: How do environmental factors influence the efficacy of this compound?

A2: The research highlights the significant role of environmental factors on this compound's effectiveness. [] reveals that higher temperatures enhance the herbicidal activity of this compound, while rainfall shortly after application can reduce its efficacy. This suggests that temperature might influence the uptake, transport, or metabolism of this compound within the plant. Conversely, rainfall could lead to wash-off from plant surfaces, reducing its absorption and effectiveness. The study also found that delaying rainfall for a sufficient period after application can mitigate this effect. These findings underscore the importance of considering environmental conditions when applying this compound to optimize its herbicidal action.

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